molecular formula C18H13FN2O2S B5809374 N-{3-[(4-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide

N-{3-[(4-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide

Cat. No. B5809374
M. Wt: 340.4 g/mol
InChI Key: ZCHFLQLAVNMLFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(4-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide, commonly known as FL118, is a novel small molecule drug candidate that has shown promising results in preclinical studies. It was first synthesized in 2008 by researchers at the University of Texas MD Anderson Cancer Center, and since then, it has been extensively studied for its potential applications in cancer treatment.

Mechanism of Action

The exact mechanism of action of FL118 is not fully understood, but it is believed to work by targeting multiple pathways involved in cancer cell survival and proliferation. It has been shown to inhibit the activity of several key proteins involved in cancer cell signaling, including the PI3K/AKT/mTOR pathway, the JAK/STAT pathway, and the NF-κB pathway.
Biochemical and Physiological Effects
FL118 has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism by which it exerts its anticancer activity. It has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. Additionally, FL118 has been shown to enhance the immune response against cancer cells, which may contribute to its anticancer activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of FL118 as a research tool is its potent anticancer activity, which makes it a useful tool for studying cancer biology and developing new cancer therapies. However, one limitation of FL118 is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the experimental results.

Future Directions

There are several potential future directions for research on FL118. One area of interest is to further investigate its mechanism of action and identify the specific targets that it interacts with in cancer cells. Another potential direction is to explore its potential applications in combination with other cancer therapies, such as chemotherapy or immunotherapy. Finally, there is a need for further preclinical and clinical studies to evaluate its safety and efficacy as a potential cancer treatment.

Synthesis Methods

The synthesis of FL118 involves a multi-step process that starts with the reaction of 4-fluoroaniline with 4-nitrobenzoyl chloride to form 4-nitro-N-(4-fluorophenyl)benzamide. This intermediate compound is then reduced using tin and hydrochloric acid to yield 4-amino-N-(4-fluorophenyl)benzamide. The final step involves the reaction of 4-amino-N-(4-fluorophenyl)benzamide with 2-thiophenecarboxylic acid chloride to form FL118.

Scientific Research Applications

FL118 has been extensively studied for its potential applications in cancer treatment. Several preclinical studies have shown that it has potent anticancer activity against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy drugs. It has also been shown to be effective in inhibiting tumor growth in animal models of cancer.

properties

IUPAC Name

N-[3-[(4-fluorobenzoyl)amino]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O2S/c19-13-8-6-12(7-9-13)17(22)20-14-3-1-4-15(11-14)21-18(23)16-5-2-10-24-16/h1-11H,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHFLQLAVNMLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665636
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3-{[(4-fluorophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide

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